2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine ring linked via a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a sulfonyl chloride derivative of pyridine under basic conditions.
Coupling Reaction: The intermediate is then coupled with a trifluoromethyl-substituted pyridine derivative. This step usually involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of high-performance polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-bromopyridine: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-4-15(21-10-12)25-13-5-8-22(9-6-13)26(23,24)14-2-1-7-20-11-14/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIZOBXAEDRTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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